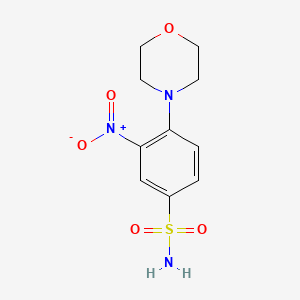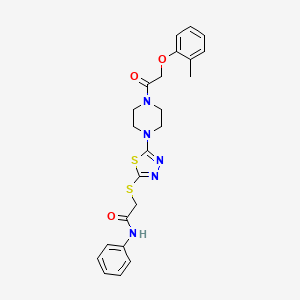![molecular formula C13H13N3O2S B2911008 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide CAS No. 337498-84-7](/img/structure/B2911008.png)
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of substituted 2-hydrazino-quinazoline-4(3H)-ones with other reagents . The starting material, 2-hydrazino-quinazoline-4(3H)-ones, can be synthesized from various primary amines .科学的研究の応用
Synthesis and Derivative Formation
- Nguyen et al. (2022) synthesized derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, yielding structures confirmed by various spectral data (Nguyen, Pham, Tran, & Bui, 2022).
Cytotoxic Activity
- Research by Nguyen et al. (2019) involved synthesizing compounds starting from anthranilic acid, resulting in derivatives that exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Anti-inflammatory and Analgesic Evaluation
- Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, finding that certain compounds showed excellent anti-inflammatory and significant analgesic activity compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antitumor Activity and Molecular Docking
- Al-Suwaidan et al. (2016) designed and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, finding several compounds with potent broad-spectrum antitumor activity and selective activities toward various cancer cell lines (Al-Suwaidan et al., 2016).
Vibrational Study and Molecular Docking
- El-Azab et al. (2016) conducted a structural and vibrational study of a related compound, exploring molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties (El-Azab et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives with antimicrobial and anticonvulsant activities, showing efficacy against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Radiomodulatory Effects
- Soliman et al. (2020) synthesized quinazolinone derivatives for the ability to induce NQO1, an antioxidant enzyme, in cells. These compounds showed potential as antioxidant and radiomodulatory agents (Soliman et al., 2020).
In Vivo and In Silico Anticonvulsant Activity Studies
- El Kayal et al. (2019) synthesized a series of acetamides and conducted in vivo and in silico studies for anticonvulsant activity, identifying a compound with significant potential for further research (El Kayal et al., 2019).
将来の方向性
Quinazolinone derivatives, such as “2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide”, have shown promising biological activities, making them potential leads for further optimization and development into new therapeutic agents . Future research could focus on synthesizing a variety of quinazolinone derivatives and evaluating their biological activities to discover new drug candidates .
作用機序
Target of Action
aureus . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.
特性
IUPAC Name |
2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOHNUYLXURMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

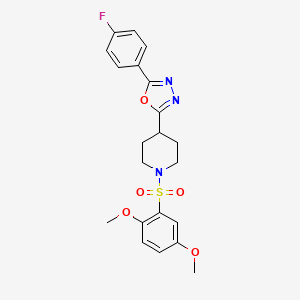
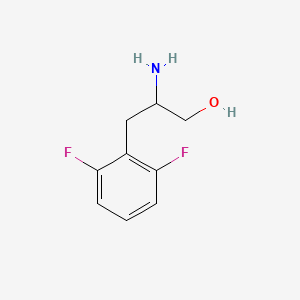
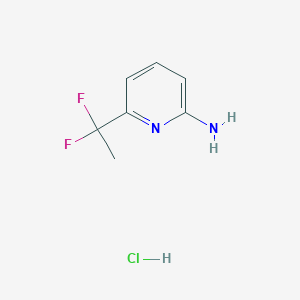

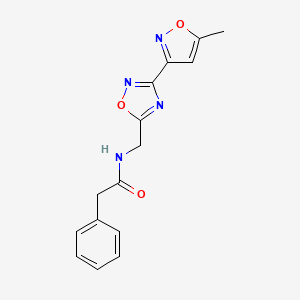

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)
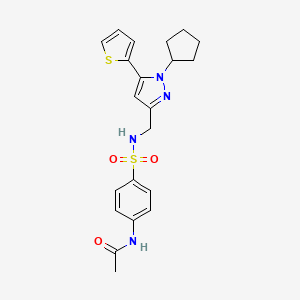
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)
